![molecular formula C11H10ClN3O B13123047 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride typically involves the cyclization of aryl cyclopropanes with quinoxalinones in the presence of hydrochloric acid and nitric acid. This reaction is often mediated by visible light, which facilitates the ring opening and subsequent cyclization to form the desired product . Another method involves the use of benzimidazoles, alkyl bromoacetates, and non-symmetrical electron-deficient alkynes in a one-pot three-component reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of standard laboratory reagents and operationally simple, catalyst-free methodologies makes the process efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different substituted pyrroloquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, nitric acid, and various oxidizing and reducing agents. Reaction conditions often involve the use of visible light or specific catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoxalines and quinoxaline derivatives, which can have significant biological activities .
Applications De Recherche Scientifique
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit protein kinases and other enzymes involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-4H,5H-pyrrolo[1,2-a]quinoxalin-4-one: This compound shares a similar core structure but has a bromine atom at the 7-position.
Pyrrolo[1,2-a]quinoxalin-4-ones: These compounds have similar structural features and biological activities.
Uniqueness
7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-onehydrochloride is unique due to its specific substitution pattern and the presence of an amino group at the 7-position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H10ClN3O |
|---|---|
Poids moléculaire |
235.67 g/mol |
Nom IUPAC |
7-amino-5H-pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride |
InChI |
InChI=1S/C11H9N3O.ClH/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10;/h1-6H,12H2,(H,13,15);1H |
Clé InChI |
QLKAWSGOOOENMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C3=C(C=C(C=C3)N)NC(=O)C2=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


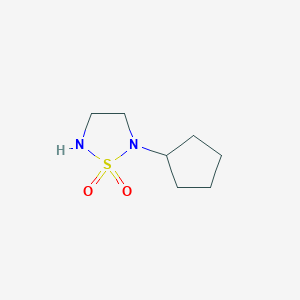
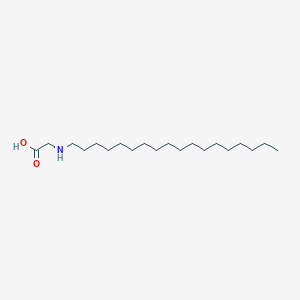
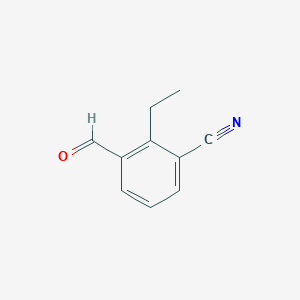
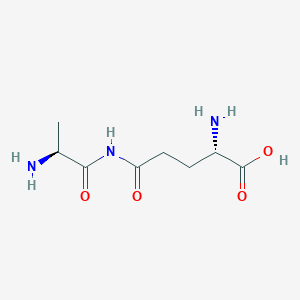
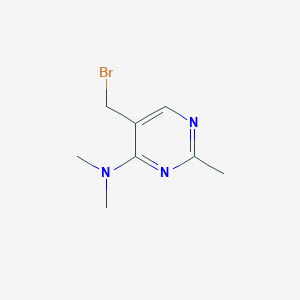
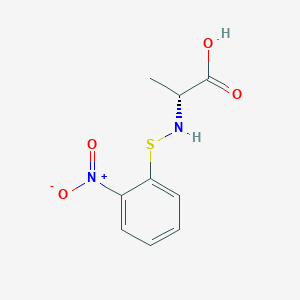
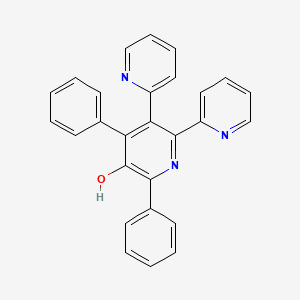
![1,3,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123011.png)





![Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B13123062.png)
